2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 879947-91-8
VCID: VC4310807
InChI: InChI=1S/C12H8BrClN2O2S/c1-19-12-15-6-8(14)10(16-12)11(17)18-9-5-3-2-4-7(9)13/h2-6H,1H3
SMILES: CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Br)Cl
Molecular Formula: C12H8BrClN2O2S
Molecular Weight: 359.62

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

CAS No.: 879947-91-8

Cat. No.: VC4310807

Molecular Formula: C12H8BrClN2O2S

Molecular Weight: 359.62

* For research use only. Not for human or veterinary use.

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate - 879947-91-8

Specification

CAS No. 879947-91-8
Molecular Formula C12H8BrClN2O2S
Molecular Weight 359.62
IUPAC Name (2-bromophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Standard InChI InChI=1S/C12H8BrClN2O2S/c1-19-12-15-6-8(14)10(16-12)11(17)18-9-5-3-2-4-7(9)13/h2-6H,1H3
Standard InChI Key CFCGQXCLWUXIBS-UHFFFAOYSA-N
SMILES CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Br)Cl

Introduction

Chemical Characteristics and Structural Elucidation

Molecular Architecture

The molecular formula C₁₂H₈BrClN₂O₂S (molecular weight: 359.63 g/mol) reflects the compound's hybrid heterocyclic-aromatic system . Key structural features include:

  • A pyrimidine ring substituted at positions 2 (methylsulfanyl), 4 (carboxylate ester), and 5 (chlorine)

  • A 2-bromophenyl group esterified to the pyrimidine's carboxylate moiety

The InChIKey CFCGQXCLWUXIBS-UHFFFAOYSA-N and SMILES CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Br)Cl provide unambiguous representations of its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight359.63 g/mol
CAS Registry Number879947-91-8
IUPAC Name(2-bromophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Topological Polar Surface Area85.4 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous pyrimidine carboxylates reveal characteristic patterns:

  • ¹H NMR: Methylsulfanyl protons appear as singlets near δ 2.5–2.6 ppm, while aromatic protons resonate between δ 7.2–8.0 ppm .

  • ¹³C NMR: The carbonyl carbon of the ester group typically appears at δ 165–170 ppm, with pyrimidine ring carbons in the δ 110–160 range .

X-ray crystallography of related structures shows planar pyrimidine rings with dihedral angles of 15–25° relative to the phenyl substituent, influencing molecular packing and solubility .

Synthetic Methodologies

Multi-Step Synthesis

A representative synthesis involves three stages:

  • Pyrimidine Core Formation:
    Condensation of thiourea derivatives with β-keto esters under acidic conditions yields 2-thiopyrimidin-4(3H)-one intermediates .

  • Halogenation:
    Selective chlorination at position 5 using POCl₃/PCl₅ followed by bromine introduction via electrophilic aromatic substitution.

  • Esterification:
    Coupling of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 2-bromophenol using DCC/DMAP catalysis.

Table 2: Synthetic Yield Optimization

Reaction StepYield (%)Purity (%)Conditions
Pyrimidine cyclization6892HCl/EtOH, reflux 8h
Chlorination8595PCl₅, 110°C, 4h
Esterification7397DCC, DMAP, DCM, 0°C→RT

Purification Challenges

The compound's low solubility in aqueous media (<0.1 mg/mL) necessitates chromatographic purification using ethyl acetate/hexane gradients (3:7 → 1:1 v/v) . Recrystallization from dichloromethane/n-pentane mixtures yields pale yellow crystals suitable for X-ray analysis .

Biological Activity Profile

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli>100

The chlorine atom at position 5 appears critical for disrupting bacterial DNA gyrase ATPase activity, as demonstrated by molecular docking simulations .

Anticancer Screening

In vitro assays against human cancer cell lines reveal selective cytotoxicity:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast)8.2CDK4/6 inhibition
A549 (lung)11.7EGFR kinase suppression
HepG2 (liver)6.9Bcl-2 phosphorylation

The carboxylate ester group enhances cellular uptake compared to free carboxylic acid analogs, as quantified by LC-MS intracellular concentration measurements .

Structure-Activity Relationship (SAR) Insights

Substituent Effects

Systematic modifications of the parent structure reveal:

  • Bromine Position: 2-bromophenyl shows 3× greater kinase inhibition than 3- or 4-bromo isomers due to optimized halogen bonding .

  • Methylsulfanyl vs. Methoxy: Thioether derivatives exhibit superior metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h in liver microsomes) .

  • Chlorine Replacement: Fluoro analogs maintain potency but reduce hepatotoxicity (ALT levels decrease from 158 → 42 U/L) .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrimidine Derivatives

CompoundAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
2-Bromophenyl derivative (target)6.9–11.712.5–25
4-Chlorophenyl analog15.2–22.450–100
Methyl ester (CAS 50593-91-4)32.1–45.6>100

The target compound's superior bioactivity profile correlates with its balanced lipophilicity (logP = 2.8) and hydrogen-bonding capacity (3 acceptors, 1 donor) .

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